

Application Note: Precision Surface Engineering using Cyclohexanone O-prop-2-ynyl-oxime

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Compound of Interest

Compound Name: Cyclohexanone O-prop-2-ynyl-oxime

CAS No.: 174004-17-2

Cat. No.: B1351759

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Executive Summary

This guide details the application of **Cyclohexanone O-prop-2-ynyl-oxime** (CAS 174004-17-2) as a specialized reagent for the surface modification of materials. Unlike generic alkynes, this molecule introduces a cyclohexyl-oxime ether moiety onto azide-functionalized substrates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Benefits:

- **Hydrophobic Functionalization:** The cyclohexyl group provides significant steric bulk and lipophilicity, altering surface wettability and protein adsorption profiles.
- **Chemical Stability:** The oxime ether linkage () is hydrolytically stable compared to esters or amides, ensuring long-term coating durability in physiological and environmental conditions.
- **Click-Ready:** The terminal alkyne (propargyl) group ensures rapid, quantitative, and bio-orthogonal attachment to any azide-bearing surface (polymers, silica, gold nanoparticles).

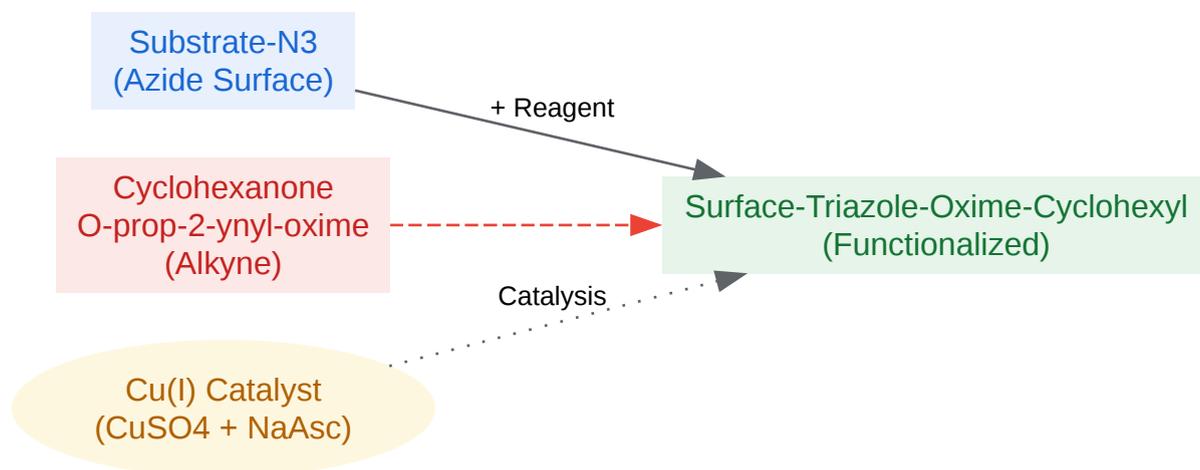
Chemical Identity & Properties

Property	Description
Chemical Name	Cyclohexanone O-prop-2-ynyl-oxime
CAS Number	174004-17-2
Formula	
MW	151.21 g/mol
Structure	Cyclohexane ring fused to an oxime ether with a terminal alkyne tail.
Solubility	Soluble in EtOH, MeOH, DCM, DMSO. Sparingly soluble in water.[1]
Reactivity	High reactivity toward Azides (CuAAC); Stable to non-oxidizing acids/bases.

Mechanistic Pathway: CuAAC Surface Ligation

The core mechanism relies on the 1,3-dipolar cycloaddition between the surface-bound azide and the alkyne tail of the cyclohexanone derivative. This reaction is catalyzed by Cu(I) species generated in situ.

Reaction Scheme (Graphviz)



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Figure 1: Schematic of the click chemistry ligation. The alkyne group of the oxime reacts with the surface azide to form a stable 1,2,3-triazole linkage.

Experimental Protocol

Phase 1: Reagent Preparation (If not purchased)

Based on synthesis methods by Dey et al. (2017).

- Reactants: Dissolve Cyclohexanone (10 mmol) and O-propargyl hydroxylamine hydrochloride (11 mmol) in Ethanol (20 mL).
- Base: Add Pyridine (12 mmol) or Sodium Acetate to neutralize the HCl.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
- Workup: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO₄, and concentrate.
- Purification: Recrystallize from ethanol/water or purify via silica column if necessary.

Phase 2: Surface Functionalization (Standard Protocol)

Substrate: Azide-functionalized Silica Nanoparticles (

) or Polymer slides.

Step-by-Step Procedure:

- Reaction Medium: Prepare a 1:1 mixture of DMSO/Water (or t-BuOH/Water).
- Reagent Solution: Dissolve **Cyclohexanone O-prop-2-ynyl-oxime** (2 eq. relative to estimated surface azides) in the solvent mixture.
- Catalyst Loading:
 - Add CuSO₄·5H₂O (0.1 eq.).

- Add Sodium Ascorbate (0.5 eq.) to reduce Cu(II) to Cu(I). Note: Solution should turn slightly yellow/orange, not dark brown/black.
- (Optional) Add TBTA ligand (0.1 eq.) to protect the Cu(I) from oxidation and accelerate the reaction.
- Incubation: Immerse the substrate or disperse nanoparticles in the solution. Stir gently at 25°C for 12–24 hours in the dark.
- Quenching & Washing:
 - Remove substrate/centrifuge particles.
 - Wash extensively with EDTA solution (0.1 M) to remove copper residues.
 - Wash with DMSO, then Ethanol, then Water.
- Drying: Dry under vacuum or nitrogen stream.

Characterization & Validation

To validate the successful attachment of the cyclohexyl-oxime moiety, perform the following analyses:

Technique	Expected Observation	Mechanistic Insight
FT-IR Spectroscopy	Disappearance of Azide peak (~2100 cm ⁻¹). Appearance of C=N (oxime) stretch (~1640 cm ⁻¹) and C-H (cyclohexyl) stretch (~2850-2930 cm ⁻¹).	Confirms consumption of surface azides and covalent attachment of the oxime.
Contact Angle (Goniometry)	Increase in water contact angle (e.g., from ~45° for -surface to >85°).	Validates the introduction of the hydrophobic cyclohexyl cap.
XPS (X-ray Photoelectron Spectroscopy)	N1s Spectrum: Shift from single azide peak (~400.5 eV) to triazole doublet/multiplet (~400.0, 401.8 eV).	Quantifies the surface conversion efficiency.

Applications in Drug Development & Materials

- Nanoparticle Capping:
 - Use this molecule to "cap" unreacted azides on drug delivery vehicles. The cyclohexyl group reduces surface polarity, potentially increasing circulation time by reducing non-specific protein binding (fouling).
- Bio-Inert Coatings:
 - The oxime ether linkage is bio-stable. This modification can create a hydrophobic barrier on sensors or implants that resists enzymatic degradation better than ester-linked modifications.
- Corrosion Inhibition (Secondary Application):
 - The combination of the alkyne (if unreacted) and the oxime nitrogen allows this molecule to adsorb strongly to steel surfaces in acidic media, acting as a mixed-type corrosion inhibitor.

References

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Sources

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